molecular formula C17H20N2O3 B7108830 N-(3,5-dimethylpyridin-4-yl)-3-(2-methoxyethoxy)benzamide

N-(3,5-dimethylpyridin-4-yl)-3-(2-methoxyethoxy)benzamide

Cat. No.: B7108830
M. Wt: 300.35 g/mol
InChI Key: ARTWPEDRJMAUNJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylpyridin-4-yl)-3-(2-methoxyethoxy)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 3 and 5, and a benzamide moiety substituted with a 2-methoxyethoxy group

Properties

IUPAC Name

N-(3,5-dimethylpyridin-4-yl)-3-(2-methoxyethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-10-18-11-13(2)16(12)19-17(20)14-5-4-6-15(9-14)22-8-7-21-3/h4-6,9-11H,7-8H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTWPEDRJMAUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1NC(=O)C2=CC(=CC=C2)OCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylpyridin-4-yl)-3-(2-methoxyethoxy)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-(2-methoxyethoxy)benzoic acid with an appropriate amine, such as 3,5-dimethylpyridin-4-amine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors for efficient mixing and heat transfer, as well as automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylpyridin-4-yl)-3-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethylpyridin-4-yl)-3-(2-methoxyethoxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: The compound can be utilized in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It can serve as a probe for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylpyridin-4-yl)-3-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylpyridin-4-yl)-3-(2-ethoxyethoxy)benzamide: Similar structure with an ethoxyethoxy group instead of a methoxyethoxy group.

    N-(3,5-dimethylpyridin-4-yl)-3-(2-hydroxyethoxy)benzamide: Similar structure with a hydroxyethoxy group instead of a methoxyethoxy group.

Uniqueness

N-(3,5-dimethylpyridin-4-yl)-3-(2-methoxyethoxy)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxyethoxy group may enhance its solubility and interaction with biological targets compared to similar compounds.

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